molecular formula C15H23NO5 B1407550 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate CAS No. 1523571-20-1

9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Cat. No.: B1407550
CAS No.: 1523571-20-1
M. Wt: 297.35 g/mol
InChI Key: HMTNRNROBDANKS-UHFFFAOYSA-N
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Description

9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: is a bicyclic lactam compound known for its significant biological activity. This compound has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate typically involves multiple steps, starting with the formation of a bicyclic lactam core. Key steps may include:

  • Formation of the bicyclic lactam core: : This can be achieved through intramolecular cyclization reactions.

  • Introduction of the tert-butyl and methyl groups: : These groups are usually introduced through selective functionalization reactions.

  • Oxidation and esterification: : The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of alcohols to ketones or carboxylic acids.

  • Reduction: : Reduction of carbonyl groups to alcohols.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include:

  • Ketones and carboxylic acids: from oxidation reactions.

  • Alcohols: from reduction reactions.

  • Substituted derivatives: from substitution reactions.

Scientific Research Applications

9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity and potential as a therapeutic agent.

  • Medicine: : Studied for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: is unique due to its specific structural features and biological activity. Similar compounds include:

  • 9-tert-Butyl 7-methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate: : A closely related compound with a different oxygen atom placement.

  • Other bicyclic lactams: : Compounds with similar bicyclic structures but varying substituents and functional groups.

These compounds share structural similarities but differ in their biological activities and applications.

Properties

IUPAC Name

9-O-tert-butyl 3-O-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-10-5-9(13(18)20-4)6-11(16)8-12(17)7-10/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTNRNROBDANKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1CC(=O)C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

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